PARP Inhibition: 5'-Azido-5'-deoxythymidine Demonstrates Superior Ki Compared to AZT, 5'-Amino, and 3'-Deoxy Analogs
In a direct head-to-head comparative study by Pivazyan et al. (1992), 5'-azido-5'-deoxythymidine inhibited poly(ADP-ribose) polymerase (PARP) with a Ki of 12 uM, demonstrating superior potency relative to its closest structural analogs tested under identical conditions: 5'-amino-5'-deoxythymidine (Ki = 16 uM), 3'-azido-3'-deoxythymidine (AZT; Ki = 18 uM), and 3'-deoxythymidine (d2T; Ki = 30 uM) [1]. The study evaluated these compounds as inhibitors of PARP using kinetic analysis with NAD+ concentrations of 1-10 uM, establishing that the 5'-azido modification confers a 1.5-fold potency advantage over the clinically used 3'-azido regioisomer (AZT) and a 2.5-fold advantage over 3'-deoxythymidine [1].
| Evidence Dimension | PARP enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 12 uM |
| Comparator Or Baseline | 3'-azido-3'-deoxythymidine (AZT) Ki = 18 uM; 5'-amino-5'-deoxythymidine Ki = 16 uM; 3'-deoxythymidine (d2T) Ki = 30 uM |
| Quantified Difference | 1.5-fold more potent than AZT; 2.5-fold more potent than d2T |
| Conditions | PARP enzyme inhibition assay; kinetic analysis with NAD+ at 1-10 uM; Biochem Pharmacol 1992 |
Why This Matters
For researchers studying PARP-mediated DNA repair pathways or screening PARP inhibitors, 5'-azido-5'-deoxythymidine provides a measurably more potent tool compound than AZT, reducing the concentration required for effective PARP inhibition by 33%.
- [1] Pivazyan AD, Birks EM, Wood TG, Lin TS, Prusoff WH. Inhibition of poly(ADP-ribose)polymerase activity by nucleoside analogs of thymidine. Biochem Pharmacol. 1992;44(5):947-953. PMID: 1530662. View Source
